N,N-dimethyl-2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinamine
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Description
Scientific Research Applications
Chemical Synthesis and Transformations
N,N-dimethyl-2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinamine is involved in various chemical synthesis processes. One study outlines its role in the formation of bis-quinazolines, where a CH2S bridge links the quinazoline or benzo[h]quinazoline systems, highlighting its utility in creating complex organic structures (Markosyan et al., 2018).
Antitumor and Antibacterial Activity
The compound has been utilized in synthesizing derivatives with notable antitumor and antibacterial properties. A method involving its transformation into various derivatives, such as 2-sulfanylmethyl and 2-aminomethyl derivatives, was developed, demonstrating its potential in medicinal chemistry, particularly in cancer and bacterial infection treatments (Markosyan et al., 2019).
Development of Conformationally Restricted Arginine Mimetics
The compound has been synthesized as a novel conformationally restricted arginine side-chain mimetic. This synthesis is particularly relevant for the development of trypsin-like serine protease inhibitors, indicating its significance in enzymology and therapeutic agent development (Mašič & Kikelj, 2000).
Inhibitory Effects on Monoamine Oxidase
Studies have shown that derivatives of this compound exhibit inhibitory effects on monoamine oxidase (MAO) activity, particularly in deaminating serotonin. This finding suggests its relevance in neurological research and potential therapeutic applications for mood and anxiety disorders (Markosyan et al., 2008).
Antiviral Activity
The compound's derivatives have been evaluated for antiviral activity, specifically against Tobacco mosaic virus (TMV). This highlights its potential use in virology and the development of antiviral agents (Luo et al., 2012).
Properties
IUPAC Name |
N,N-dimethyl-2-[(4-methylphenyl)methylsulfanyl]-5,6,7,8-tetrahydroquinazolin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3S/c1-13-8-10-14(11-9-13)12-22-18-19-16-7-5-4-6-15(16)17(20-18)21(2)3/h8-11H,4-7,12H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDHWKKKCTGJCJO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC3=C(CCCC3)C(=N2)N(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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